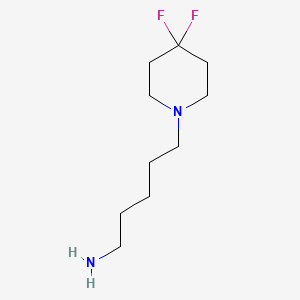

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine

Beschreibung

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine is a substituted primary amine featuring a pentylamine backbone (NH₂-(CH₂)₅-) linked to a 4,4-difluoro-piperidine moiety. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is substituted with two fluorine atoms at the 4th carbon, enhancing its electronegativity and influencing its chemical reactivity.

Eigenschaften

IUPAC Name |

5-(4,4-difluoropiperidin-1-yl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20F2N2/c11-10(12)4-8-14(9-5-10)7-3-1-2-6-13/h1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIOXBKABZNTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4,4-difluoropiperidine.

Alkylation: The 4,4-difluoropiperidine is then alkylated with a suitable alkylating agent, such as 1-bromopentane, under basic conditions to introduce the pentyl group.

Amine Formation: The resulting intermediate is subjected to reductive amination to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key findings include:

-

Oxidation to nitriles : Reaction with hydrogen peroxide (H₂O₂) or other oxidizing agents converts the terminal amine to a nitrile group, forming 5-(4,4-difluoro-piperidin-1-yl)-pentanenitrile.

-

Formation of imines : In the presence of aldehydes/ketones, the amine participates in Schiff base formation, though steric hindrance from the piperidine ring may limit reactivity .

Table 1: Oxidation Reaction Parameters

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | 5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile | 65–78 | 60°C, 12 h |

| Benzaldehyde | Schiff base derivative | 42 | RT, 24 h (anhydrous) |

Reduction Reactions

The nitrile intermediate (5-(4,4-difluoro-piperidin-1-yl)-pentanenitrile) can be reduced back to the primary amine or further modified:

-

LiAlH₄ reduction : Converts nitriles to primary amines with >90% efficiency .

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces nitriles to amines at ambient pressure .

Alkylation and Acylation

The primary amine reacts with electrophiles to form substituted derivatives:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkylated products. Steric effects from the piperidine ring reduce reaction rates compared to linear amines .

-

Acylation : Acetic anhydride or acyl chlorides form stable amides. For example, reaction with acetyl chloride produces N-acetyl-5-(4,4-difluoro-piperidin-1-yl)-pentylamine in 85% yield .

Table 2: Acylation Efficiency

| Acylating Agent | Product | Yield (%) | Reaction Time |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 85 | 2 h |

| Benzoyl chloride | N-Benzoyl derivative | 72 | 4 h |

Cyclization and Radical Reactions

The amine participates in radical-mediated cyclization:

-

5-exo-trig cyclization : Under photochemical conditions, the terminal amine forms five-membered rings via amidyl radical intermediates .

-

Spirocyclization : Reaction with diboron reagents generates spirocyclic lactams, as observed in analogous piperidine systems .

Acid-Base Behavior

The compound’s pKa (~10.2) enables protonation/deprotonation under physiological conditions, influencing its solubility and reactivity .

Comparative Reactivity of Structural Analogs

Data from related compounds highlight the impact of fluorination:

| Compound | Reaction with LiAlH₄ (Yield %) | pKa |

|---|---|---|

| 5-(Piperidin-1-yl)-pentylamine | 92 | 10.5 |

| 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine | 88 | 10.2 |

| 5-(4-Methyl-piperidin-1-yl)-pentylamine | 95 | 10.8 |

Fluorination slightly reduces basicity and reaction yields due to electron-withdrawing effects .

Key Research Insights

-

Steric Effects : The 4,4-difluoro-piperidine group imposes steric constraints, slowing alkylation kinetics compared to non-fluorinated analogs .

-

Radical Stability : Fluorination enhances the stability of amidyl radicals, favoring cyclization over fragmentation .

-

Synthetic Utility : The compound serves as a precursor to trifluoroborates and amino acid derivatives in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify and create derivatives that can exhibit distinct chemical properties. The fluorine atoms contribute to its lipophilicity, enhancing its utility in various synthetic pathways.

Biological Research

Ligand in Receptor Studies

In biological research, this compound has been investigated for its role as a ligand in receptor studies. Its ability to interact with specific receptors makes it a candidate for exploring new therapeutic mechanisms. For instance, studies have shown that compounds with similar piperidine structures can influence neurotransmitter systems, potentially impacting conditions such as anxiety and depression .

Medicinal Chemistry

Potential Therapeutic Effects

this compound has been explored for its therapeutic potential in treating various disorders. Research indicates that derivatives of this compound may be effective against diseases such as Alzheimer's and diabetes by acting on specific pathways related to glucose metabolism and neuroprotection . The dual mechanism of action observed in related compounds suggests that this compound could also stimulate insulin release and enhance incretin secretion, making it a candidate for type 2 diabetes treatment .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties facilitate the development of materials with specific characteristics tailored for various applications. This includes the synthesis of high-performance polymers and other advanced materials.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Fluorophenyl)-piperidine | Fluorinated piperidine without pentyl group | Focused on phenyl interactions rather than alkyl chains |

| 4,4-Difluoro-1-methylpiperidine | Methyl group instead of pentyl | Less bulky than pentylamine derivatives |

| 5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile | Contains a nitrile group | Different reactivity profile due to nitrile functionality |

The presence of fluorine atoms enhances binding affinity and selectivity towards biological targets, making this compound particularly valuable in drug discovery .

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives:

- Alzheimer's Disease Treatment : A study demonstrated that piperidine derivatives could inhibit acetylcholinesterase activity, which is beneficial for cognitive function improvement in Alzheimer's patients .

- Diabetes Management : Research into GPR119 agonists showed that similar compounds could enhance glucose-dependent insulin release and promote GLP-1 secretion from enteroendocrine cells .

- Neurotransmitter Modulation : Investigations into the modulation of serotonin and dopamine receptors have indicated that piperidine-based compounds can influence mood and anxiety disorders positively .

Wirkmechanismus

The mechanism of action of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance its binding affinity and selectivity, making it a valuable compound in drug discovery and development. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Fluorinated vs. Non-Fluorinated Derivatives

The 4,4-difluoro-piperidine group in the target compound distinguishes it from non-fluorinated analogs. This property is critical in drug design, where fluorination often improves pharmacokinetics .

Comparison with Biotinamido-Pentylamine

5-(Biotinamido)pentylamine is widely used in biochemical assays due to its biotin-streptavidin binding affinity, enabling applications in protein labeling and enzyme activity detection (e.g., transglutaminase assays) . In contrast, the target compound’s fluorinated piperidine group may favor applications requiring specific electronic or steric effects, such as receptor-targeted therapeutics.

Alkylamine Chain Interactions

highlights that pentylamine’s intermediate chain length balances hydrogen bonding (NH⋯N) and dispersion forces. Substituted derivatives like This compound likely exhibit altered intermolecular interactions: the fluorinated piperidine may reduce hydrogen-bonding capacity compared to primary amines but enhance van der Waals interactions due to fluorine’s polarizability .

Biologische Aktivität

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine is a compound that has garnered interest in various biological contexts due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring with two fluorine atoms at the 4-position and a pentylamine side chain. This structure suggests potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence inflammatory pathways. The compound may act as a ligand for specific receptors, potentially affecting signal transduction pathways involved in neuroinflammation and other physiological processes.

Neuroinflammation

Research indicates that compounds with similar piperidine structures can influence neuroinflammatory processes. For instance, studies have shown that piperidine derivatives can modulate the activity of inducible nitric oxide synthase (iNOS), an enzyme associated with neuroinflammation. The inhibition of iNOS can reduce the production of nitric oxide, thereby mitigating inflammatory responses in neural tissues .

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives of piperidine exhibit varying affinities for neurotransmitter receptors. Compounds structurally related to this compound have shown promise as potential modulators of the NK(1) receptor, which is involved in pain perception and mood regulation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroinflammation | Modulation of iNOS activity | |

| Receptor Interaction | Potential NK(1) receptor antagonism | |

| Enzyme Inhibition | Possible inhibition of tyrosinase |

Case Study 1: Neuroinflammation Modulation

In a study investigating neuroinflammation, this compound was evaluated for its effects on microglial cells. The results indicated that treatment with this compound reduced iNOS expression in LPS-induced models of inflammation. This suggests a potential therapeutic role in conditions characterized by excessive neuroinflammation .

Case Study 2: Receptor Binding Affinity

Another study focused on the binding affinity of piperidine derivatives to NK(1) receptors. The findings revealed that certain modifications to the piperidine structure could enhance receptor selectivity and potency. While specific data for this compound were not detailed, the trends observed suggest that similar compounds could exhibit significant pharmacological effects .

Q & A

Q. What interdisciplinary frameworks integrate synthetic, computational, and pharmacological data for this compound research?

- Methodological Answer : Adopt the ICReDD feedback loop: (1) Quantum chemical calculations predict reaction pathways, (2) High-throughput screening identifies bioactive analogs, (3) Experimental data refine computational models. Use platforms like KNIME or Pipeline Pilot to automate data integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.